![molecular formula C10H14O2 B156537 BICYCLO[2.2.1]HEPT-5-ÈNE-2-CARBOXYLATE D’ÉTHYLE CAS No. 10138-32-6](/img/structure/B156537.png)

BICYCLO[2.2.1]HEPT-5-ÈNE-2-CARBOXYLATE D’ÉTHYLE

Vue d'ensemble

Description

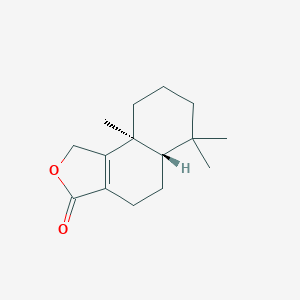

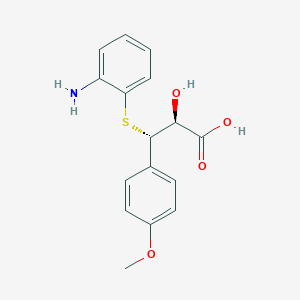

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

The exact mass of the compound Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly solublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Arômes et parfums

Le Bicyclo[2.2.1]hept-5-ène-2-carboxylate d’éthyle est utilisé dans la création d’arômes et de parfums. Son profil organoleptique vert, de melon et fruité le rend précieux pour améliorer l’expérience sensorielle dans les parfums, les eaux de Cologne et les produits alimentaires .

Chimie des polymères

Les chercheurs ont utilisé ce composé dans la synthèse de polymères. Par exemple, il a été utilisé dans la formation de homopolymères dérivés du norbornène catalysée par les métaux de transition. Ces polymères présentent des motifs de quinizarine protégés par t-Boc pendants, qui peuvent être utiles pour l’imagerie de fluorescence à motif .

Synthèse organique

Le 5-norbornène-2-carboxylate d’éthyle sert de brique de construction polyvalente dans la synthèse organique. Sa structure bicyclique tendue permet des transformations intéressantes et des manipulations de groupes fonctionnels. Les chimistes explorent sa réactivité dans diverses réactions, notamment les cycloadditions de Diels-Alder et les processus d’ouverture de cycle .

Rehausseurs de saveur

Dans l’industrie alimentaire, ce composé contribue à rehausser la saveur. Il confère des notes de goût uniques et peut être utilisé pour créer ou rehausser des saveurs spécifiques. Les chercheurs étudient son potentiel en tant qu’agent aromatisant naturel .

Propriétés

IUPAC Name |

ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCGTJAGEHZPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884451 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid/Floral aroma with earthy fermented undertones | |

| Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly soluble, Soluble (in ethanol) | |

| Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.047 (20 °) | |

| Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10138-32-6 | |

| Record name | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-norbornene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, ETHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2, ETHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(2-methoxyethoxy)ethyl 5-norbornene-2-carboxylate in the copolymer and how does it impact the photoresist performance?

A1: The research investigates the incorporation of 2-(2-methoxyethoxy)ethyl 5-norbornene-2-carboxylate into a copolymer designed for ArF excimer laser lithography. This specific monomer introduces hydrophilic 2-(2-methoxyethoxy)ethyl ester groups into the copolymer's side chains []. These hydrophilic groups serve to enhance the adhesion of the photoresist material to silicon substrates, a crucial factor for high-resolution patterning in lithographic processes. The researchers observed a positive correlation: as the mole fraction of 2-(2-methoxyethoxy)ethyl 5-norbornene-2-carboxylate increased in the copolymer, the adhesion to the silicon substrate improved []. This improvement in adhesion was achieved without inducing cross-linking within the photoresist material, which is vital for maintaining the desired solubility and processing characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

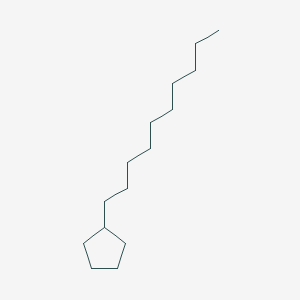

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)

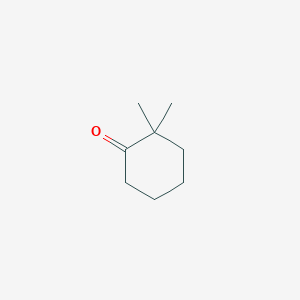

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B156483.png)